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molecular formula C18H31FSn B104304 Tributyl(4-fluorophenyl)stannane CAS No. 17151-47-2

Tributyl(4-fluorophenyl)stannane

Cat. No. B104304
M. Wt: 385.1 g/mol
InChI Key: FLPKMHDTSOPPOJ-UHFFFAOYSA-N
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Patent
US09024093B2

Procedure details

To 1-bromo-4-fluorobenzene (1.75 g, 10.0 mmol, 1.00 equiv) in Et2O (25 mL) at −78° C. was added tBuLi (1.7 M in pentane, 11.8 mL, 20 mmol, 2.0 equiv). The reaction mixture was stirred at −78° C. for 30 min before the addition of nBu3SnCl (3.26 g, 10.0 mmol, 1.00 equiv). The reaction mixture was warmed to 23° C. and stirred for 1.0 hr before being filtered through a plug of neutral alumina. The filtrate was concentrated in vacuo to afford 3.76 g of the title compound as a colorless oil (98% yield).
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
11.8 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
nBu3SnCl
Quantity
3.26 g
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][CH:3]=1.[Li]C(C)(C)C.[Sn:14](Cl)([CH2:23][CH2:24][CH2:25][CH3:26])([CH2:19][CH2:20][CH2:21][CH3:22])[CH2:15][CH2:16][CH2:17][CH3:18]>CCOCC>[CH2:23]([Sn:14]([CH2:15][CH2:16][CH2:17][CH3:18])([CH2:19][CH2:20][CH2:21][CH3:22])[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][CH:3]=1)[CH2:24][CH2:25][CH3:26]

Inputs

Step One
Name
Quantity
1.75 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)F
Name
Quantity
11.8 mL
Type
reactant
Smiles
[Li]C(C)(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
nBu3SnCl
Quantity
3.26 g
Type
reactant
Smiles
[Sn](CCCC)(CCCC)(CCCC)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
stirred for 1.0 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
before being filtered through a plug of neutral alumina
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCC)[Sn](C1=CC=C(C=C1)F)(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.76 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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